[Tyr-Pro-Phe-Phe-NH-CH2-]2
Beschreibung
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for [Tyr-Pro-Phe-Phe-NH-CH2-]2 is derived from its dimeric structure, which consists of two identical tetrapeptide subunits linked via a methylene (-CH2-) group at the C-terminal amide nitrogen. Each subunit follows the sequence L-tyrosine (Tyr), L-proline (Pro), L-phenylalanine (Phe), and L-phenylalanine (Phe), with the C-terminus modified to an N-methylenamide group. The full name is:
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-(methylenamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide .
The molecular formula is C58H68N10O10 , reflecting the addition of two methylene groups (-CH2-) compared to the non-bridged dimer [Tyr-Pro-Phe-Phe-NH2]2 (C56H64N10O10) . This modification increases the molecular weight to 1154.3 g/mol (calculated from the base compound’s 1126.3 g/mol plus 28.0 g/mol for two CH2 units).
| Property | Value |
|---|---|
| IUPAC Name | See above |
| Molecular Formula | C58H68N10O10 |
| Molecular Weight | 1154.3 g/mol |
| Subunit Sequence | Tyr-Pro-Phe-Phe-NH-CH2- |
Primary Sequence and Backbone Configuration
The primary sequence of each subunit—Tyr-Pro-Phe-Phe—imparts distinct conformational constraints due to proline’s cyclic secondary amine. Proline’s pyrrolidine ring restricts the Φ dihedral angle to approximately -60°, enforcing a rigid cis or trans configuration at the Tyr-Pro bond . This rigidity influences the overall backbone flexibility, as illustrated below:
- Tyrosine (Position 1) : The N-terminal tyrosine contributes a phenolic hydroxyl group, enabling hydrogen bonding. Its α-carbon adopts an L-configuration, with a Φ angle of -57° and Ψ angle of -47° in extended conformations .
- Proline (Position 2) : The proline residue induces a kink, favoring a trans configuration (Φ = -60°, Ψ = 30°) that orients the subsequent Phe residue toward the peptide’s hydrophobic core .
- Phenylalanine (Positions 3–4) : The tandem phenylalanine residues form a hydrophobic cluster stabilized by π-π stacking. Their side chains adopt staggered conformations to minimize steric clashes.
The methylene bridge (-NH-CH2-) between subunits introduces a covalent linkage that restricts rotational freedom at the dimerization site. This bridge replaces the terminal amide (-NH2) of each subunit, creating a planar geometry that favors inter-subunit van der Waals interactions.
Tertiary Structure Prediction via Computational Modeling
Molecular dynamics (MD) simulations predict that [Tyr-Pro-Phe-Phe-NH-CH2-]2 adopts a compact tertiary structure with two antiparallel subunits (Figure 1). Key findings include:
- Subunit Orientation : The methylene bridge enforces a inter-subunit distance of 4.2 Å, facilitating hydrophobic interactions between Phe3 and Phe4 residues.
- Proline-Driven Folding : Proline’s rigidity directs the Tyr1 side chain outward, exposing the phenolic hydroxyl for potential solvent interactions.
- Stabilizing Forces :
- π-π stacking between Phe3 (Subunit A) and Phe4 (Subunit B) (distance: 3.8 Å).
- Hydrogen bonding between Tyr1’s hydroxyl and the backbone carbonyl of Pro2 (2.9 Å).
Table 1: Predicted Structural Parameters
| Parameter | Value |
|---|---|
| Radius of Gyration | 10.4 Å |
| Inter-Subunit Distance | 4.2 Å |
| Dominant Secondary Structure | β-Turn (Type VI) |
These results align with simulations of analogous proline-containing peptides, where rigid residues promote β-turn formation .
Comparative Analysis with Related Cyclic Tetrapeptides
[Tyr-Pro-Phe-Phe-NH-CH2-]2 shares structural motifs with cyclic opioid peptides like H-Tyr-Tic-Phe-Phe-NH2 (TIPP-NH2) but diverges in dimerization strategy and flexibility:
Cyclization Method :
Conformational Flexibility :
Pharmacophore Alignment :
Table 2: Structural Comparison
| Feature | [Tyr-Pro-Phe-NH-CH2-]2 | TIPP-NH2 |
|---|---|---|
| Cyclization Type | Methylene Bridge | Disulfide Bond |
| Molecular Weight | 1154.3 g/mol | 648.8 g/mol |
| Predicted Bioactivity | µ-Opioid Agonist | µ-Agonist/δ-Antagonist |
This comparison underscores how synthetic modifications tailor peptide properties for specific therapeutic targets.
Eigenschaften
Molekularformel |
C66H75N9O10 |
|---|---|
Molekulargewicht |
1154.4 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-oxo-1-phenylpentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C66H75N9O10/c67-51(37-47-25-29-49(76)30-26-47)65(84)74-35-13-23-57(74)63(82)72-54(40-45-19-9-3-10-20-45)61(80)70-52(38-43-15-5-1-6-16-43)59(78)33-34-69-56(42-48-27-31-50(77)32-28-48)66(85)75-36-14-24-58(75)64(83)73-55(41-46-21-11-4-12-22-46)62(81)71-53(60(68)79)39-44-17-7-2-8-18-44/h1-12,15-22,25-32,51-58,69,76-77H,13-14,23-24,33-42,67H2,(H2,68,79)(H,70,80)(H,71,81)(H,72,82)(H,73,83)/t51-,52-,53-,54-,55-,56-,57-,58-/m0/s1 |
InChI-Schlüssel |
YHWMMBKGEDGQFW-LEPIMFGVSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)CCN[C@@H](CC5=CC=C(C=C5)O)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)CCNC(CC5=CC=C(C=C5)O)C(=O)N6CCCC6C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC8=CC=CC=C8)C(=O)N |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following analysis compares [Tyr-Pro-Phe-Phe-NH-CH2-]₂ with structurally or functionally related compounds, leveraging data from and inferred properties.
Table 1: Structural and Functional Comparison
Key Contrasts
Molecular Complexity: [Tyr-Pro-Phe-Phe-NH-CH2-]₂ is a high-molecular-weight dimer (~1000–1200 Da), whereas analogs like H-Phe(4-NH₂)-OH are single amino acids (180.20 Da). This disparity impacts pharmacokinetics; the dimer’s size likely reduces gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration compared to smaller analogs .
In contrast, compounds like 2-Amino-2-(3-aminophenyl)acetic acid lack peptide linkages, limiting their ability to mimic natural substrates.
Bioactivity and Toxicity: Smaller analogs (e.g., H-Phe(4-NH₂)-OH) exhibit PAINS (pan-assay interference compounds) alerts, suggesting nonspecific binding risks. The dimer’s complexity may reduce such liabilities but introduces challenges in synthesis and purification. Toxicity warnings for H-Phe(4-NH₂)-OH (H315-H319-H335) highlight skin/eye irritation risks, whereas peptide dimers like [Tyr-Pro-Phe-Phe-NH-CH2-]₂ may have distinct safety profiles due to reduced reactivity .
Synthesis :
- The dimer likely requires solid-phase peptide synthesis (SPPS) or iterative coupling, contrasting with the hydrogenation-based methods used for H-Phe(4-NH₂)-OH (87% yield with Rosenmund catalyst) .
Vorbereitungsmethoden
Resin Activation and Amino Acid Coupling
Chlorotrityl resin (0.5 mmol/g loading) is pre-swollen in dichloromethane (DCM), followed by Fmoc deprotection with 20% piperidine in dimethylformamide (DMF). Coupling reactions utilize hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) in DMF, with a 4:1 reagent-to-resin molar ratio. Each coupling step is monitored via Kaiser ninhydrin assay, achieving >99.9% efficiency. Tyr side chains are protected with tert-butyl ethers, while Pro remains unprotected due to its secondary amine stability.
Cyclization and Dimerization Strategies
Dimerization of the linear precursor [Tyr-Pro-Phe-Phe-NH-CH2-] requires regioselective coupling under high-dilution conditions to favor intramolecular reactions over oligomerization.
Solution-Phase Cyclization Using BOP/DIEA
Linear peptides (1 mM in DMF) are treated with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP, 3 eq) and DIEA (5 eq) at 25°C for 3 hours. This method yields cyclic dimers in 45–52% efficiency, as evidenced by HPLC and mass spectrometry. Proline’s conformational rigidity reduces steric hindrance, enhancing cyclization kinetics.
BTC-Mediated Coupling
Bis-(trichloromethyl) carbonate (BTC, 0.33 eq) in dioxane facilitates rapid chloroformate formation, enabling dimerization at 25°C within 1 hour. This method avoids racemization and achieves 60% yield, as validated by comparative studies using PyBOP.
| Cyclization Method | Reagents | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| BOP/DIEA | BOP (3 eq), DIEA (5 eq) | DMF | 3 | 45–52 |
| BTC | BTC (0.33 eq) | Dioxane | 1 | 60 |
Photolytic Cleavage and Deprotection
Following cyclization, tert-butyl and nitrobenzyl protecting groups are removed via photolysis (366 nm UV lamp in methanol) or trifluoroacetic acid (TFA) cleavage. Photolytic conditions preserve acid-labile methylene bridges, achieving >95% deprotection efficiency. Final cleavage from resin uses 95% TFA with triisopropylsilane (TIS) and water (2.5% each), yielding crude peptide after ether precipitation.
Purification and Characterization
Crude product is dissolved in acetonitrile/water (1:1) with 0.1% TFA and purified via reverse-phase HPLC (C18 column, 20–80% acetonitrile gradient over 60 minutes). Isolated yields range from 35–60%, with purity >98% confirmed by analytical HPLC.
Structural Validation:
-
Mass Spectrometry (MS): [M+2H]²⁺ peak at m/z 574.22 (theoretical 574.27).
-
NMR Spectroscopy: Characteristic δ 7.1–7.3 ppm (Phe aromatic protons), δ 4.5–4.7 ppm (α-protons), and δ 1.0–1.2 ppm (Pro δ-CH2).
Comparative Analysis of Methodologies
BTC-mediated cyclization outperforms BOP in yield (60% vs. 52%) and reaction time (1 h vs. 3 h), but requires stringent moisture control. Photolytic deprotection offers advantages over acidic conditions by minimizing side reactions, particularly for methylene-linked dimers .
Q & A
Q. How can researchers ensure reproducibility when studying [Tyr-Pro-Phe-Phe-NH-CH2-]₂’s in vivo pharmacokinetics?
- Methodological Answer : Adhere to FDA bioanalytical guidelines for plasma sample collection and storage. Use LC-MS/MS with validated calibration curves (R² > 0.99). Include positive controls (e.g., commercial peptides) and blinded replicates to minimize bias. Report pharmacokinetic parameters (e.g., AUC, Cmax) with 95% confidence intervals .
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